Geometric Isomer Identity: Z-Isomer Content Specification and In Vitro Isomerization Rate vs. E-Isomer
The (Z)-geometric configuration is the primary structural differentiator of this compound from the (E)-entacapone-3'-sulfate Sodium Salt (CAS 158069-72-8). In entacapone active pharmaceutical ingredient, the Z-isomer is a controlled impurity with a regulatory specification of ≤0.5% (preferably ≤0.1%) determined by HPLC [1]. Spontaneous E→Z isomerization occurs during analytical sample preparation at a rate of 1–2%, necessitating isomer-specific reference standards for accurate quantification [2]. Both geometric isomers exhibit equivalent COMT inhibitory potency, meaning that the Z-isomer impurity contributes to the total pharmacological activity of entacapone formulations and must be precisely quantified [3].
| Evidence Dimension | Z-isomer content specification and spontaneous isomerization rate |
|---|---|
| Target Compound Data | Z-isomer (cis) configuration; 1–2% E→Z conversion during sample treatment (hexane-ethyl acetate extraction with HCl acidification); equivalent COMT inhibitory activity to E-isomer |
| Comparator Or Baseline | E-isomer (trans) entacapone sulfate (CAS 158069-72-8); E-isomer specification = main component; Z-isomer limited to ≤0.5% (preferably ≤0.1%) in API |
| Quantified Difference | Z-isomer content in API: ≤0.5% vs. E-isomer ≥99.5%; sample handling artifact: 1–2% E→Z conversion; AUC of Z-isomer = ~5% of total entacapone AUC in human plasma |
| Conditions | HPLC analysis (patent specification); reversed-phase LC with amperometric detection, hexane-ethyl acetate extraction with HCl acidification (Karlsson & Wikberg, 1992); human pharmacokinetic studies |
Why This Matters
Procurement of the correct geometric isomer is non-negotiable for pharmaceutical impurity methods: using the E-isomer sulfate reference standard (CAS 158069-72-8) to quantify a Z-isomer sulfate impurity will produce retention time mismatches and inaccurate quantitation, compromising ANDA/regulatory submission data integrity.
- [1] US Patent US20090326062A1. Process for preparing entacapone substantially free of Z-isomer, synthesis intermediates thereof and a new crystalline form. Z-isomer ≤0.5%, preferably ≤0.1% by HPLC. View Source
- [2] Karlsson M, Wikberg T. Liquid chromatographic determination of a new catechol-O-methyltransferase inhibitor, entacapone, and its Z-isomer in human plasma and urine. J Pharm Biomed Anal. 1992 Aug;10(8):593-600. PMID: 1463794. 1–2% E→Z conversion during sample treatment. View Source
- [3] Tekale P, Tekale S, Mhatre VS. Determination of Impurities in Formulated Form of Entacapone by using RP-HPLC Method. Der Pharma Chemica. 2011;3(5):63-68. Both isomers are pharmacologically active as COMT-inhibitor and have an equivalent activity. View Source
